Anthrotainin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Anthrotainin is a novel tetracyclic compound isolated from the fungal culture of Gliocladium catenulatum. It has been identified as an inhibitor of substance P binding, a neuropeptide involved in pain transmission and inflammation . The compound exhibits significant pharmacological properties, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: Anthrotainin is typically isolated from the culture broth of Gliocladium catenulatum. The fungal culture is incubated for several days, after which the broth is extracted with ethyl acetate. The extract is then subjected to chromatographic techniques to purify this compound .
Industrial Production Methods: Industrial production of this compound involves large-scale fermentation of Gliocladium catenulatum. The fermentation broth is processed to extract and purify the compound using advanced chromatographic methods. The process ensures high yield and purity of this compound for pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions: Anthrotainin undergoes various chemical reactions, including:
Methylation: Reacting this compound with diazomethane results in a stable methylation product.
Keto-enol Tautomerization: This reaction involves the conversion of the carbonyl group of the amide to its enol form.
Common Reagents and Conditions:
Diazomethane: Used for methylation reactions.
Acidic and Basic Conditions: Employed to facilitate keto-enol tautomerization.
Major Products:
Methylated this compound: Formed through methylation.
Enol Form of this compound: Resulting from keto-enol tautomerization.
Scientific Research Applications
Anthrotainin has diverse applications in scientific research:
Chemistry: Used as a model compound to study tetracyclic structures and their reactivity.
Industry: Utilized in the development of new antibiotics targeting antibiotic-resistant bacteria.
Mechanism of Action
Anthrotainin exerts its effects by inhibiting the binding of substance P to its receptors. Substance P is a neuropeptide involved in transmitting pain signals and inducing inflammatory responses. By blocking this binding, this compound reduces pain and inflammation . The molecular targets include neurokinin receptors, particularly the NK-1 receptor subtype .
Comparison with Similar Compounds
Tetracycline: Like anthrotainin, tetracycline is a tetracyclic compound with antibiotic properties.
Anthralin: Another tetracyclic compound used in the treatment of psoriasis.
Uniqueness of this compound:
Inhibitory Action on Substance P: Unlike tetracycline and anthralin, this compound specifically inhibits substance P binding, making it unique in its mechanism of action.
Antibiotic Resistance: this compound shows effectiveness against antibiotic-resistant bacteria, a feature not commonly found in other tetracyclic compounds.
This compound’s unique properties and diverse applications make it a valuable compound in scientific research and pharmaceutical development.
Properties
CAS No. |
148084-40-6 |
---|---|
Molecular Formula |
C20H17NO9 |
Molecular Weight |
415.3 g/mol |
IUPAC Name |
(4aS,12aS)-1,4a,10,11,12a-pentahydroxy-8-methoxy-3,12-dioxo-4,5-dihydrotetracene-2-carboxamide |
InChI |
InChI=1S/C20H17NO9/c1-30-9-3-7-2-8-5-19(28)6-11(23)14(18(21)27)17(26)20(19,29)16(25)13(8)15(24)12(7)10(22)4-9/h2-4,22,24,26,28-29H,5-6H2,1H3,(H2,21,27)/t19-,20+/m0/s1 |
InChI Key |
HWLAJZAXDIBLQS-VQTJNVASSA-N |
Isomeric SMILES |
COC1=CC(=C2C(=C1)C=C3C[C@@]4(CC(=O)C(=C([C@@]4(C(=O)C3=C2O)O)O)C(=O)N)O)O |
Canonical SMILES |
COC1=CC(=C2C(=C1)C=C3CC4(CC(=O)C(=C(C4(C(=O)C3=C2O)O)O)C(=O)N)O)O |
Synonyms |
anthrotainin |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.